molecular formula C10H6F3NO B2485953 3-(Trifluoromethyl)quinolin-7-ol CAS No. 1261471-73-1

3-(Trifluoromethyl)quinolin-7-ol

Cat. No.: B2485953
CAS No.: 1261471-73-1
M. Wt: 213.159
InChI Key: NOJXIJQJMUICLV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinolin-7-ol is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antibacterial, antimalarial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-(Trifluoromethyl)quinolin-7-ol involves the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid. This reaction uses Me3SiCF3 and Cu(OTf)2 as the catalyst, resulting in the formation of the desired quinoline derivative in a 49% yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of metal-catalyzed cross-coupling reactions has proven to be efficient for the production of various fluorinated quinolines .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)quinolin-7-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

3-(Trifluoromethyl)quinolin-7-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)quinolin-7-ol is unique due to the presence of the trifluoromethyl group at the 3-position, which significantly enhances its biological activity compared to other fluorinated quinolines. This structural feature makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-(trifluoromethyl)quinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6-1-2-8(15)4-9(6)14-5-7/h1-5,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJXIJQJMUICLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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